Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

Catalog No.
S673115
CAS No.
338982-17-5
M.F
C13H12ClNO2S
M. Wt
281.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-c...

CAS Number

338982-17-5

Product Name

Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

IUPAC Name

ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

Molecular Formula

C13H12ClNO2S

Molecular Weight

281.76 g/mol

InChI

InChI=1S/C13H12ClNO2S/c1-3-17-13(16)11-8(2)15-12(18-11)9-6-4-5-7-10(9)14/h4-7H,3H2,1-2H3

InChI Key

YIMRAKWJMQTGSY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2Cl)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2Cl)C

Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound belonging to the thiazole family. Its molecular formula is C13H12ClNO2SC_{13}H_{12}ClNO_2S and it has a molecular weight of 281.76 g/mol. This compound features a thiazole ring that is substituted with an ethyl ester, a chlorophenyl group, and a methyl group, making it a significant molecule in synthetic chemistry and pharmaceutical research due to its diverse biological activities and applications in various fields .

The synthesis of Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate typically involves several key reactions:

  • Formation of the Thiazole Ring: This is achieved through the cyclization of appropriate precursors, such as α-haloketones and thioureas.
  • Substitution Reactions: The introduction of the chlorophenyl group occurs via nucleophilic substitution reactions.
  • Esterification: The carboxylate group is esterified using ethanol in the presence of an acid catalyst.

These reactions can be optimized for industrial production to enhance yield and purity through advanced catalysts and controlled conditions .

Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate exhibits various biological activities, including:

  • Antimicrobial Properties: Investigated for efficacy against bacterial and fungal strains.
  • Antiviral Activity: Potential applications in combating viral infections.
  • Anti-inflammatory Effects: Explored for its role in reducing inflammation.
  • Anticancer Properties: Under research for its potential in cancer treatment.

The compound's mechanism of action may involve interactions with specific biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

The synthesis methods for Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate can be summarized as follows:

  • Starting Materials: Commonly synthesized from 4-chlorothiobenzamide and ethyl 2-chloroacetoacetate.
  • Reaction Conditions: Typically performed under controlled temperature and pressure to ensure high yield.
  • Purification Techniques: Post-synthesis purification may involve recrystallization or chromatography to isolate the final product .

Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate has several applications:

  • Pharmaceuticals: Serves as an intermediate in the synthesis of various drugs.
  • Agrochemicals: Utilized in the development of pesticides and herbicides.
  • Research: Employed as a building block in synthetic chemistry for creating more complex molecules .

Research into the interaction studies of Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate focuses on its potential biological targets. While specific targets remain largely unknown, thiazole derivatives are known to interact with various enzymes and receptors involved in metabolic pathways. Further studies are required to elucidate the precise mechanisms by which this compound exerts its biological effects .

Several compounds share structural similarities with Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylateC13H12ClNO2SDifferent substitution pattern on the phenyl ring
Ethyl 2-chloro-4-methylthiazole-5-carboxylateC7H8ClNO2SLacks the additional chlorophenyl group
Ethyl 4-methylthiazole-5-carboxylateC8H9NO2SNo halogen substitution on the phenyl ring

Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate stands out due to its specific chlorophenyl substitution at the second position of the thiazole ring, which may influence its biological activity compared to other thiazole derivatives .

XLogP3

4.2

Dates

Last modified: 08-15-2023

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